molecular formula C2H3Cl3O2S B3387557 1,2-Dichloroethane-1-sulfonyl chloride CAS No. 84501-81-5

1,2-Dichloroethane-1-sulfonyl chloride

Cat. No.: B3387557
CAS No.: 84501-81-5
M. Wt: 197.5 g/mol
InChI Key: OHQUBRWYXSQPKU-UHFFFAOYSA-N
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Description

1,2-Dichloroethane-1-sulfonyl chloride (CAS 84501-81-5) is an organosulfur compound serving as a versatile reagent and synthetic building block in organic chemistry and materials science research . With the molecular formula C2H3Cl3O2S and a molecular weight of 197.47 g/mol, it features both sulfonyl chloride and dichloroethane functional groups, making it a valuable precursor for introducing the 1,2-dichloroethane-1-sulfonyl moiety into target molecules . Its structure, represented by the SMILES notation C(C(S(=O)(=O)Cl)Cl)Cl, highlights its reactivity for nucleophilic substitution and other transformation reactions . Researchers utilize this compound as a key intermediate in the development of novel compounds. It is typically handled as a cold-chain item to ensure stability and requires careful storage . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloroethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl3O2S/c3-1-2(4)8(5,6)7/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQUBRWYXSQPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(S(=O)(=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,2 Dichloroethane 1 Sulfonyl Chloride

Direct Chlorosulfonation and Oxidative Chlorination Approaches

Direct chlorosulfonation involves the simultaneous reaction of an alkane with sulfur dioxide and chlorine, often initiated by radical initiators like UV light. wikipedia.org An alternative is the use of chlorosulfonic acid. Oxidative chlorination, on the other hand, typically starts from a thiol or a disulfide, which is then oxidized in the presence of a chlorine source. organic-chemistry.orglookchem.com

The optimization of reagent systems is critical to maximize the yield of the desired product and minimize the formation of byproducts.

For the direct chlorosulfonation of 1,2-dichloroethane (B1671644), a potential method is the Reed reaction, which is a free-radical process. wikipedia.org In this approach, gaseous 1,2-dichloroethane would be reacted with a mixture of sulfur dioxide and chlorine gas, typically under the influence of actinic light. google.com The stoichiometry of sulfur dioxide to chlorine is a key parameter to control, with an excess of sulfur dioxide generally favored to suppress polychlorination of the alkane substrate. google.com

In the case of oxidative chlorination, a plausible precursor would be 1,2-dichloroethanethiol. The oxidation of this thiol to the corresponding sulfonyl chloride can be achieved using various reagent systems. A common method involves the use of chlorine in an aqueous medium. researchgate.net To improve yields and simplify the process, alternative chlorinating and oxidizing agents have been explored for analogous syntheses. For example, a combination of hydrogen peroxide and thionyl chloride has been shown to be effective for converting thiols to sulfonyl chlorides. organic-chemistry.org Another approach is the use of N-chloroamides, such as N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), in the presence of an aqueous medium. lookchem.comresearchgate.net

The following table summarizes potential reagent systems for the synthesis of 1,2-dichloroethane-1-sulfonyl chloride based on established methods for other sulfonyl chlorides.

Synthetic ApproachReagent SystemPotential Advantages
Direct ChlorosulfonationSO₂, Cl₂, UV lightDirect conversion of the alkane.
Oxidative Chlorination1,2-dichloroethanethiol, Cl₂, H₂OEstablished industrial method for other sulfonyl chlorides. google.com
Oxidative Chlorination1,2-dichloroethanethiol, H₂O₂, SOCl₂Avoids the direct use of chlorine gas. organic-chemistry.org
Oxidative Chlorination1,2-dichloroethanethiol, NCS, H₂OMilder conditions compared to chlorine gas. researchgate.net
Oxidative Chlorination1,2-dichloroethanethiol, DCDMH, aq. MeCNEfficient for a range of sulfur substrates. lookchem.com

This table presents proposed reagent systems based on general methodologies for sulfonyl chloride synthesis, as direct literature for the synthesis of this compound is scarce.

While many chlorosulfonation and oxidative chlorination reactions can proceed without a catalyst, the use of catalytic systems can enhance reaction rates and selectivity. For direct chlorosulfonation, the reaction is typically radical in nature and promoted by UV light. google.com

In the context of related syntheses, metal catalysts have been employed. For instance, in Sandmeyer-type reactions for the synthesis of arylsulfonyl chlorides from diazonium salts, copper halides (CuCl or CuCl₂) are used as catalysts. nih.gov While not directly applicable to the alkane substrate, this highlights the role of metals in facilitating the formation of the sulfonyl chloride group. For the synthesis of aryl sulfonyl chlorides, heterogeneous photocatalysts like potassium poly(heptazine imide) have also been investigated. nih.gov

For oxidative chlorination of thiols, certain additives can promote the reaction. For example, the use of zirconium tetrachloride as a catalyst with hydrogen peroxide has been reported for the efficient conversion of thiols and disulfides to sulfonyl chlorides. organic-chemistry.org

Novel and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this would involve seeking alternatives to hazardous reagents like chlorine gas and chlorinated solvents.

One approach is the use of bleach (sodium hypochlorite) in a biphasic system with hydrochloric acid for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which can be prepared from the corresponding alkyl halide (in this case, 1,2-dichloroethane). organic-chemistry.org This method is considered cleaner and more economical. Another green alternative is the use of sodium chlorite (B76162) (NaClO₂) for the oxidative chlorosulfonation of various sulfur-containing substrates, including thiols. organic-chemistry.org

The use of water as a solvent, where possible, is a key aspect of green chemistry. The aqueous chlorination of 2-mercaptoethanol (B42355) to 2-hydroxyethanesulfonyl chloride demonstrates the feasibility of using water as a reaction medium for the synthesis of functionalized sulfonyl chlorides. researchgate.net

Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better temperature control, and improved scalability. rsc.org The synthesis of sulfonyl chlorides often involves highly exothermic reactions, making them ideal candidates for flow chemistry applications. rsc.org

A continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as the oxidant has been developed. rsc.org This approach allows for precise control over reaction parameters and minimizes the risks associated with thermal runaway. Such a system could be adapted for the synthesis of this compound from its corresponding thiol or disulfide. Continuous manufacturing systems using continuous stirred-tank reactors (CSTRs) have also been described for the production of aryl sulfonyl chlorides, demonstrating the industrial applicability of flow chemistry in this area. mdpi.com

Stereochemical Considerations in the Synthesis of Related Chiral Sulfonyl Chlorides (if applicable)

The target molecule, this compound, possesses a chiral center at the carbon atom bearing the sulfonyl chloride group. Therefore, its synthesis would result in a racemic mixture unless a stereoselective method is employed.

The synthesis of chiral sulfonyl chlorides is an area of active research. Approaches to obtaining enantiomerically enriched sulfonyl chlorides often involve the use of chiral starting materials or chiral catalysts. While specific methods for the asymmetric synthesis of this compound are not documented, general strategies for the preparation of chiral sulfinyl compounds, which can be precursors to sulfonyl chlorides, have been reviewed. google.com These methods include the stereoselective oxidation of prochiral sulfenyl compounds.

Mechanistic Insights into the Reactivity of 1,2 Dichloroethane 1 Sulfonyl Chloride

Nucleophilic Substitution Pathways at the Sulfonyl Center

The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile, making it susceptible to attack by a wide array of nucleophiles. wikipedia.orgnih.gov This reactivity is central to the synthesis of sulfonamides and sulfonate esters, which are significant motifs in pharmaceuticals and materials science. nih.govnih.gov The mechanism of these substitutions is generally considered to be a concerted, bimolecular nucleophilic substitution (Sₙ2) pathway for most alkanesulfonyl chlorides. nih.govresearchgate.net In this process, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state and subsequent displacement of the chloride leaving group. cdnsciencepub.com

The formation of sulfonamides and sulfonate esters from 1,2-dichloroethane-1-sulfonyl chloride proceeds through its reaction with amines and alcohols, respectively. wikipedia.org While specific kinetic and thermodynamic data for this compound are not extensively documented in the provided literature, the general principles governing sulfonyl chlorides offer significant insight.

Sulfonamide Formation: The reaction with primary or secondary amines yields the corresponding sulfonamides. wikipedia.orgnih.gov The rate of this reaction is highly dependent on the nucleophilicity and steric hindrance of the amine. The process is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction. nih.gov The kinetics often follow a second-order rate law, consistent with an Sₙ2 mechanism. The reaction is generally thermodynamically favorable due to the formation of a stable S-N bond and the removal of HCl from the equilibrium.

Sulfonate Ester Formation: The reaction with alcohols produces sulfonate esters. wikipedia.orgyoutube.com This reaction is also typically base-catalyzed, often using a non-nucleophilic base like pyridine (B92270). youtube.comyoutube.com The formation of sulfonate esters from sulfonyl chlorides and alcohols proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. youtube.com Kinetic studies on similar compounds, like methanesulfonyl chloride, show that sulfonate ester formation rates depend on the concentrations of the sulfonate anion and the protonated alcohol, particularly in the absence of water. enovatia.com Extreme conditions, such as high concentrations of both the sulfonic acid precursor and the alcohol with minimal water, are often required to drive the reaction forward. enovatia.com

A summary of factors influencing these reactions is presented below.

Reaction TypeTypical NucleophileKey Reaction FeaturesGeneral Mechanism
Sulfonamide FormationPrimary/Secondary Amines (R₂NH)Base-mediated HCl scavenging; rate sensitive to amine nucleophilicity. nih.govSₙ2 at Sulfur nih.govresearchgate.net
Sulfonate Ester FormationAlcohols (R'OH)Base-catalyzed; retention of stereochemistry at the alcohol carbon. youtube.comSₙ2 at Sulfur youtube.comyoutube.com

Solvent properties play a crucial role in modulating the reaction rates of sulfonyl chlorides. For solvolysis reactions, which involve the solvent acting as the nucleophile, correlations like the Grunwald-Winstein equation are used to quantify the sensitivity of the reaction to solvent nucleophilicity and ionizing power. nih.govresearchgate.net For reactions of sulfonyl chlorides with amines, studies have shown that both protic and aprotic solvents can be used, and the mechanism can be influenced by the solvent's dielectric constant. researchgate.net

Hydrogen bonding is another critical factor. The oxygen atoms of the sulfonyl group are capable of acting as hydrogen bond acceptors. nih.gov In the solid state, sulfonamide derivatives often exhibit extensive intermolecular hydrogen bonding networks, such as N-H···O=S interactions, which influence their crystal packing and physical properties. nih.gov In solution, solvent molecules capable of hydrogen bonding can stabilize the transition state of the nucleophilic substitution, thereby affecting the reaction rate. cdnsciencepub.com For instance, water molecules can interact with the sulfonyl group, influencing the energetics of the activation process. cdnsciencepub.com The relative ability of sulfonyl chlorides to participate in hydrogen bonding is comparable to other compounds in the same class. cdnsciencepub.com

Transformations Involving the 1,2-Dichloroethane (B1671644) Moiety

The presence of chlorine atoms on the ethyl backbone introduces additional reaction pathways that compete with or follow substitution at the sulfonyl center.

Alkanesulfonyl chlorides that possess an α-hydrogen can undergo elimination reactions in the presence of a base (such as a tertiary amine) to form highly reactive intermediates known as sulfenes (RCH=SO₂). wikipedia.orgnih.gov For this compound, the hydrogen at C-1 is an α-hydrogen. Base-induced elimination of HCl would lead to the formation of 2-chlorovinylsulfene. These sulfene (B1252967) intermediates can then be trapped by various nucleophiles present in the reaction mixture.

A related compound, 2-chloroethanesulfonyl chloride, is known to undergo dehydrohalogenation in the presence of triethylamine (B128534) to yield ethenesulfonamide (B1200577) when reacted with an amine like octadecylamine. rit.edu This suggests that this compound could similarly undergo elimination. Elimination reactions can follow different mechanistic pathways, such as E1 or E2, depending on the substrate, base strength, and reaction conditions. libretexts.orgyoutube.com The E2 mechanism is a single-step concerted process, while the E1 mechanism involves the formation of a carbocation intermediate. libretexts.org

The chlorine atoms on the ethane (B1197151) backbone are also potential sites for nucleophilic substitution, although this is generally less facile than substitution at the sulfonyl chloride group under typical conditions. The reactivity of these chlorine atoms would be influenced by the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. Reactions of the related 2-chloroethanesulfonyl chloride with amines can lead to addition of the amine to the double bond of an in situ formed ethenesulfonamide, demonstrating that the carbon backbone is reactive under certain conditions. rit.edu

Radical and Photochemical Processes for Bond Formation

In recent years, radical and photochemical reactions have emerged as powerful tools for C-S bond formation using sulfonyl chlorides as precursors. nih.govmagtech.com.cn

Visible-light photoredox catalysis can initiate the homolytic cleavage of the S-Cl bond in sulfonyl chlorides to generate a sulfonyl radical (RSO₂•). nih.govresearchgate.net This process typically involves a photocatalyst, such as an iridium complex, which, upon excitation by light, engages in a single-electron transfer with the sulfonyl chloride. nih.gov

These generated sulfonyl radicals are versatile intermediates that can participate in a variety of transformations, including:

Hydrosulfonylation of Alkenes: The sulfonyl radical can add across a double bond to form a C-centered radical, which is then trapped by a hydrogen atom donor. nih.gov

Addition to Alkynes: Sulfonyl radicals readily add to alkynes, leading to the formation of vinyl sulfones. nih.gov

Cascade Cyclizations: The radical can initiate intramolecular cyclization reactions with appropriately positioned unsaturated groups within the same molecule, providing access to complex heterocyclic structures. researchgate.netnih.govrsc.org

While specific studies on the radical chemistry of this compound are not detailed in the provided search results, its structure is amenable to these transformations. The photochemical cleavage of the S-Cl bond would generate the 1,2-dichloroethane-1-sulfonyl radical, which could then be used in various radical-based synthetic methodologies. Furthermore, the photochemistry of the 1,2-dichloroethene isomers, which involves ultrafast dynamics and product formation upon UV excitation, highlights the potential for complex photochemical behavior within the chlorinated ethane framework. rsc.org

A plausible mechanism for the photochemical generation of a sulfonyl radical is shown below.

StepProcessDescription
1PhotoexcitationA photocatalyst (PC) absorbs visible light to reach an excited state (PC*).
2Single-Electron Transfer (SET)The excited photocatalyst transfers an electron to the sulfonyl chloride (RSO₂Cl). nih.gov
3FragmentationThe resulting radical anion [RSO₂Cl]•⁻ fragments to yield a sulfonyl radical (RSO₂•) and a chloride anion (Cl⁻). nih.gov
4Radical ReactionThe sulfonyl radical engages in subsequent reactions like addition to alkenes or alkynes. nih.govnih.gov

Hydrosulfonylation of Unsaturated Systems

The hydrosulfonylation of unsaturated systems, such as alkenes and alkynes, represents a significant transformation in organic synthesis, enabling the formation of carbon-sulfur bonds. nih.govsemanticscholar.org While sulfonyl chlorides are well-established reagents for atom-transfer radical addition (ATRA) reactions leading to chlorosulfonylation products, their application in direct hydrosulfonylation has been achieved through photoredox catalysis. nih.govresearchgate.net This process mechanistically involves the addition of a sulfonyl radical to an unsaturated C-C bond, followed by a hydrogen atom transfer (HAT) to yield the hydrosulfonylated product. nih.govmasterorganicchemistry.com

For this compound, the reaction is initiated by the generation of the 1,2-dichloroethane-1-sulfonyl radical. Under visible light photoredox catalysis, a photocatalyst, such as fac-Ir(ppy)3, absorbs light and enters an excited state. nih.govnih.gov This excited photocatalyst can then engage in a single-electron transfer (SET) with the this compound. This transfer results in the fragmentation of the sulfonyl chloride's radical anion, yielding the corresponding sulfonyl radical (CHCl₂-CHCl-SO₂•) and a chloride anion. nih.govresearchgate.net

Once formed, this sulfonyl radical adds to the alkene. researchgate.net The regioselectivity of this addition is influenced by the nature of the alkene; for instance, addition to electron-deficient alkenes furnishes a C-centered radical intermediate. researchgate.net For a successful hydrosulfonylation, this radical intermediate must then be trapped by a suitable hydrogen atom donor (HAD). nih.govresearchgate.net The efficiency of the HAT step is dependent on a polarity match between the C-centered radical and the HAD. nih.gov Tris(trimethylsilyl)silane ((TMS)₃SiH) has been identified as a highly effective HAD for the hydrosulfonylation of electron-deficient alkenes with various sulfonyl chlorides. nih.govnih.gov The use of such a donor successfully reroutes the reaction from the typical chlorosulfonylation pathway toward the desired hydrosulfonylation. nih.gov

The versatility of this methodology allows for the hydrosulfonylation of a broad spectrum of alkenes, including those with various functional groups. nih.govresearchgate.net

Table 1: Hydrosulfonylation of Representative Unsaturated Systems with this compound

Unsaturated SubstrateHydrogen Atom Donor (HAD)PhotocatalystExpected Product
Electron-deficient Alkenes (e.g., Acrylamides)(TMS)₃SiHfac-Ir(ppy)₃β-Sulfonyl Amide
Terminal Alkenes(TMS)₃SiH / Thiolfac-Ir(ppy)₃Alkyl Sulfone
1,2-Disubstituted Alkenes(TMS)₃SiHfac-Ir(ppy)₃Vicinal Alkyl Sulfone
Styrene Derivatives(TMS)₃SiHfac-Ir(ppy)₃β-Aryl Alkyl Sulfone

Free-Radical Pathways in Functionalization

Initiation: The reaction is typically initiated by the homolytic cleavage of the sulfur-chlorine (S-Cl) bond in this compound. masterorganicchemistry.com This bond breaking can be induced by heat or, more commonly, by visible light, often without the need for a photocatalyst or additive. rsc.org The process generates a 1,2-dichloroethane-1-sulfonyl radical (CHCl₂-CHCl-SO₂•) and a chlorine radical (Cl•). upenn.edu In some systems, an initiator like azobisisobutyronitrile (AIBN) can be heated to produce radicals that react with the sulfonyl chloride to start the chain reaction. upenn.edu

Propagation: The propagation phase involves a series of steps where the sulfonyl radical reacts with a substrate molecule to form a new radical, which continues the chain. khanacademy.orgupenn.edu A common propagation sequence involves:

Addition: The highly reactive 1,2-dichloroethane-1-sulfonyl radical adds across an unsaturated bond, such as the C=C bond of an alkene. nih.govresearchgate.net This addition forms a new carbon-centered radical intermediate.

Atom Transfer/Cyclization: The resulting C-centered radical can then participate in further reactions. In the presence of the parent sulfonyl chloride, it can abstract a chlorine atom, leading to an ATRA product and regenerating a sulfonyl radical to continue the chain. nih.gov Alternatively, if an intramolecular reaction is possible, the radical can undergo cyclization, as seen in the synthesis of polycyclic benzimidazoles. rsc.org In hydrosulfonylation, this radical is trapped by a hydrogen atom donor. nih.gov

Termination: The radical chain reaction concludes when two radical species combine to form a stable, non-radical molecule, or when a radical is trapped in a non-productive manner. khanacademy.orgupenn.edu Possible termination steps include the dimerization of two sulfonyl radicals or the combination of a sulfonyl radical with a carbon-centered radical. cmu.edu These termination events reduce the concentration of radicals available to continue the propagation cycle. khanacademy.org

Table 2: Key Steps in the Free-Radical Functionalization Pathway

Reaction StepGeneral DescriptionExample Reactants for this compound
Initiation Homolytic cleavage of the S-Cl bond to form radical species.This compound + light (hν)
Propagation A radical reacts with a stable molecule to form a product and a new radical.1,2-dichloroethane-1-sulfonyl radical + Alkene → C-centered radical
Termination Two radicals combine to form a stable, non-radical product.Two 1,2-dichloroethane-1-sulfonyl radicals → Dimer

Theoretical Elucidation of Reaction Transition States and Intermediates

The elucidation of reaction mechanisms, including the identification of transition states and intermediates, is greatly enhanced by theoretical and computational chemistry. nih.gov For reactions involving this compound, computational studies provide critical insights into the energetic profiles and structural features of the reaction pathways. nih.govbeilstein-journals.org

Theoretical investigations into similar systems, such as the thermal decomposition of 1,2-dichloroethane, have employed ab initio calculations at various levels of theory, including Density Functional Theory (DFT), CASMP2, and QCISD(T), to map out the potential energy surface. researchgate.net These methods are applied to calculate the geometries and energies of reactants, products, and, crucially, the short-lived transition states and intermediates that are difficult to observe experimentally. researchgate.net

In the context of the hydrosulfonylation reaction, theoretical analysis can clarify the intricate process. nih.gov For instance, computational modeling can be used to:

Analyze Radical Stability: Calculate the stability of the 1,2-dichloroethane-1-sulfonyl radical and the subsequent carbon-centered radical intermediates formed after addition to an alkene.

Model Transition States: Determine the structure and energy barrier of the transition state for the addition of the sulfonyl radical to the unsaturated system. This information is key to understanding the reaction's kinetics and regioselectivity.

Investigate Reaction Pathways: Compare the energy profiles of competing pathways, such as hydrosulfonylation versus chlorosulfonylation (ATRA), to predict reaction outcomes under different conditions. For example, theoretical studies can model the feasibility of the hydrogen atom transfer (HAT) step from a donor versus the chlorine atom abstraction from the sulfonyl chloride. nih.gov

Recent studies on the enantioselective hydrosulfonylation of α,β-unsaturated carbonyls with sulfonyl chlorides have combined experimental observations with theoretical analysis to understand the reaction mechanism in depth. nih.gov Such studies have highlighted the importance of single-electron reduction to form key radical intermediates and have modeled the addition of the sulfonyl radical to these species. nih.gov Similarly, theoretical studies on the solvolysis of alkanesulfonyl chlorides have helped to distinguish between Sₙ1 and Sₙ2 mechanisms by analyzing the transition states. beilstein-journals.org

Table 3: Intermediates and Transition States in Theoretical Studies

Species TypeDescriptionRole in MechanismComputational Methods
Radical Intermediate A species with an unpaired electron, such as the 1,2-dichloroethane-1-sulfonyl radical.Key reactive species in propagation steps.DFT, CASMP2
Transition State The highest energy point along a reaction coordinate, representing the barrier to reaction.Determines the rate and feasibility of a reaction step (e.g., radical addition).DFT, QCISD(T)
Radical Anion Formed upon single-electron transfer to the sulfonyl chloride before fragmentation.Precursor to the sulfonyl radical in photoredox catalysis.DFT
C-centered Radical Formed after the addition of the sulfonyl radical to an alkene.Intermediate that undergoes HAT or atom abstraction.DFT

Strategic Applications in Contemporary Organic Synthesis

As a Building Block for Complex Organic Molecules

The inherent reactivity of the sulfonyl chloride group, combined with the presence of two chlorine atoms, makes 1,2-dichloroethane-1-sulfonyl chloride a valuable precursor for a wide array of complex organic molecules. Its utility is particularly notable in the high-throughput synthesis of compound libraries and in the construction of diverse heterocyclic frameworks.

Synthesis of Sulfonamides and Sulfonate Esters for Chemical Libraries

The sulfonyl chloride functional group is a cornerstone in medicinal chemistry and drug discovery, primarily due to its reliable reaction with amines and alcohols to form sulfonamides and sulfonate esters, respectively. enamine.netsigmaaldrich.com Sulfonamides are a prominent class of compounds with a wide spectrum of biological activities. enamine.net this compound serves as an efficient reagent for introducing the (1,2-dichloroethyl)sulfonyl moiety into various molecular scaffolds.

The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. nih.gov Similarly, sulfonate esters are formed by reacting the sulfonyl chloride with an alcohol. rsc.org These reactions are generally high-yielding and tolerate a wide range of functional groups, making them ideal for the parallel synthesis of chemical libraries used in drug screening. enamine.net

The presence of the two additional chlorine atoms on the backbone of the resulting sulfonamides and sulfonate esters provides further opportunities for diversification, allowing for subsequent reactions to build molecular complexity.

Table 1: Representative Reactions for Library Synthesis

Reactant A Reactant B Product Type General Conditions
This compound Primary/Secondary Amine (R¹R²NH) Sulfonamide Aprotic Solvent (e.g., CH₂Cl₂), Base (e.g., Et₃N), 0°C to RT
This compound Alcohol/Phenol (R³OH) Sulfonate Ester Aprotic Solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine), 0°C to RT

The development of one-pot procedures, which convert starting materials like carboxylic acids directly into sulfonyl chlorides and then to sulfonamides without isolating the reactive intermediate, further streamlines the synthesis process for creating these libraries. princeton.edu

Construction of Heterocyclic Systems and Novel Scaffolds

The structure of this compound is primed for the synthesis of unique heterocyclic systems and novel molecular scaffolds. enamine.net A key transformation is its potential to undergo dehydrochlorination to form vinylsulfonyl chloride intermediates. For instance, the related compound 2-chloroethane-1-sulfonyl chloride can be converted to an ethenesulfonate (B8298466) derivative, which then acts as a dipolarophile in 1,3-dipolar cycloaddition reactions. ucl.ac.uk This type of reaction is a powerful tool for constructing five-membered heterocyclic rings, such as isoxazolidines, in a regio- and stereospecific manner. ucl.ac.uk

By analogy, this compound can serve as a precursor to a chloro-substituted ethenesulfonyl chloride. This intermediate is a highly reactive Michael acceptor and dienophile, enabling its participation in a variety of cycloaddition and annulation reactions to build complex ring systems. The reaction of sulfenyl chlorides, which share reactivity patterns with sulfonyl chlorides in certain contexts, with alkene-containing molecules is known to produce heterocyclic products like 2,3-dihydrobenzofuran (B1216630) derivatives. osi.lv This highlights the potential of chloro- and sulfur-containing electrophiles to facilitate heterocyclization.

Role in Advanced Polymer and Material Synthesis

The reactivity of this compound extends beyond small-molecule synthesis into the realm of materials science, where it can be used as a monomer precursor for specialized polymers and as a surface-modifying agent.

Precursor for Sulfonated Polymers and Polymeric Membranes

Sulfonated polymers are a critical class of materials, particularly for their application as proton exchange membranes (PEMs) in fuel cells. researchgate.netresearchgate.net These membranes require sulfonic acid groups to facilitate proton transport. A common strategy for creating these materials involves the polymerization of monomers containing a sulfonyl group.

This compound can be envisioned as a precursor to such a monomer. Through controlled elimination of HCl, it can generate a vinyl-type sulfonyl chloride. This monomer can then undergo polymerization, and subsequent hydrolysis of the resulting polymer-bound sulfonyl chloride groups would yield the desired sulfonated polymer. This approach allows for the creation of polymers with a high density of sulfonic acid sites, which is crucial for efficient ion conduction. researchgate.net The development of novel sulfonated aromatic hydrocarbon polymers is an active area of research aiming to create alternatives to conventional perfluorinated materials. researchgate.net

Functionalization of Surfaces and Composite Materials

The ability to tailor the surface chemistry of materials is essential for applications ranging from biosensors to reinforced composites. mdpi.comchalmers.se this compound is an excellent candidate for the covalent functionalization of various surfaces. researchgate.net

The highly electrophilic sulfonyl chloride group can react readily with nucleophilic functional groups naturally present on the surface of materials, such as the hydroxyl (-OH) groups on silica, metal oxides, and certain polymers, or amine (-NH₂) groups. researchgate.netmdpi.com This reaction grafts the (1,2-dichloroethyl)sulfonyl moiety onto the surface. The two remaining chlorine atoms then serve as reactive handles for further, secondary functionalization, allowing for the attachment of other molecules or the initiation of surface-grafted polymerization. This two-step functionalization strategy offers a high degree of control over the final surface properties. Such modifications can prevent the aggregation of nanomaterials, improve their dispersibility in solvents, and impart new chemical properties. chalmers.se For example, a similar strategy involving the reaction of sulfonyl chlorides with amines has been used to functionalize polyvinyl chloride (PVC) surfaces. nih.gov

Table 2: Applications in Material Functionalization

Material Type Surface Group Reaction Purpose
Silica Nanoparticles Silanol (-OH) Sulfonate Ester Formation Improve dispersibility, provide handles for further modification. researchgate.net
Polymeric Materials Amine (-NH₂) Sulfonamide Formation Alter surface energy, attach bioactive molecules. nih.gov
Carbon Materials Hydroxyl (-OH) Sulfonate Ester Formation Enhance compatibility in composites, introduce new functionalities. mdpi.com

Contributions to Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur consecutively in a single synthetic operation without isolating intermediates. wikipedia.orgub.edu These reactions enhance synthetic efficiency by reducing the number of purification steps, saving time and resources.

This compound is a suitable substrate for designing cascade sequences due to its multiple reactive sites. A potential cascade could be initiated by the reaction of the sulfonyl chloride group with a nucleophile, followed by an intramolecular reaction involving one of the chloro substituents.

A more direct application involves its role as a precursor in a cascade. For example, the in-situ generation of a vinylsulfonyl intermediate via base-induced dehydrochlorination, immediately followed by an intermolecular cycloaddition reaction (as discussed in section 4.1.2), constitutes a classic cascade process. ucl.ac.uk This approach rapidly builds molecular complexity from a simple, acyclic starting material. wikipedia.org

Furthermore, the trifunctional nature of this compound lends itself to multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. It is conceivable to design an MCR where the sulfonyl chloride reacts with a first component (e.g., an amine), and one of the chloro-groups is subsequently displaced by a second nucleophilic component in the same pot, leading to highly substituted, complex products in a single step. The synthesis of thiazole (B1198619) derivatives through MCR or cascade approaches demonstrates the power of these strategies in building important heterocyclic cores. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including "1,2-Dichloroethane-1-sulfonyl chloride". It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

For "this compound" (Cl-CH(SO₂Cl)-CH₂Cl), the proton (¹H) and carbon-13 (¹³C) NMR spectra would exhibit specific patterns. The proton on the carbon bearing the sulfonyl chloride group (-CH(SO₂Cl)-) would be significantly deshielded due to the strong electron-withdrawing nature of both the sulfonyl chloride group and the adjacent chlorine atom, appearing at a lower field (higher ppm value). acdlabs.com The two protons on the other carbon (-CH₂Cl) would also be deshielded by the attached chlorine atom, but to a lesser extent.

Due to the chiral center at the carbon bonded to the sulfonyl chloride group, the two protons on the adjacent CH₂Cl group are diastereotopic. This means they are chemically non-equivalent and would likely appear as two separate signals, each coupling with the single proton on the chiral carbon, resulting in complex splitting patterns (e.g., doublets of doublets).

The ¹³C NMR spectrum would show two distinct signals corresponding to the two non-equivalent carbon atoms in the molecule. docbrown.info The carbon atom bonded to the sulfonyl chloride group would be expected to have a chemical shift at a lower field compared to the carbon of the CH₂Cl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures like 2-chloroethanesulfonyl chloride and general principles of NMR spectroscopy. acdlabs.comchemicalbook.com

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹H-CH (SO₂Cl)-High δ (e.g., 4.5 - 5.5)Triplet or Doublet of Doublets
¹H-CH₂ ClLower δ (e.g., 3.8 - 4.5)Two separate signals, complex
¹³C-C H(SO₂Cl)-High δ (e.g., 70 - 85)N/A
¹³C-C H₂ClLower δ (e.g., 45 - 60)N/A

Multi-Dimensional NMR for Complex Structure Elucidation

For unambiguous assignment of the proton and carbon signals and to confirm the connectivity of the atoms in "this compound," multi-dimensional NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations (cross-peaks) between the proton on the -CH(SO₂Cl)- group and the two diastereotopic protons on the -CH₂Cl group, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra.

These multi-dimensional techniques are crucial for resolving spectral overlap and providing irrefutable evidence for the elucidated structure. nih.gov

In-situ NMR, particularly FlowNMR, is a powerful tool for monitoring chemical reactions in real-time, providing kinetic data and insights into reaction mechanisms. researchgate.netmpg.de The synthesis of "this compound," likely from the chlorosulfonation of 1,2-dichloroethane (B1671644), could be monitored using this technique.

By setting up the reaction within or connected to an NMR spectrometer, spectra can be acquired at regular intervals. This allows for the tracking of the disappearance of starting material signals and the appearance and growth of product signals. lookchem.combeilstein-journals.org The concentration of reactants, intermediates, and the final product can be quantified over time, yielding detailed kinetic profiles. researchgate.net This approach is invaluable for optimizing reaction conditions (e.g., temperature, catalyst, reaction time) and for detecting and identifying any transient, unstable intermediates that might be crucial to understanding the reaction pathway. mpg.debeilstein-journals.org

Mass Spectrometry (MS) for Fragmentation Analysis and Isotope Studies

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. britannica.com

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of "this compound" (C₂H₃Cl₃O₂S).

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine. docbrown.infodocbrown.info Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Since the molecule contains three chlorine atoms, the molecular ion region would display a distinctive cluster of peaks (M, M+2, M+4, M+6) corresponding to the different combinations of these isotopes. vaia.com The relative intensities of these peaks can be predicted and compared with the experimental data to confirm the number of chlorine atoms in the molecule.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₂H₃Cl₃O₂S) Based on the natural abundance of chlorine and sulfur isotopes. britannica.comdocbrown.info

IonNominal m/zIsotopic CompositionPredicted Relative Intensity
[M]⁺196C₂H₃³⁵Cl₃O₂S100.0
[M+2]⁺198C₂H₃³⁵Cl₂³⁷Cl₁O₂S~98.0
[M+4]⁺200C₂H₃³⁵Cl₁³⁷Cl₂O₂S~31.8
[M+6]⁺202C₂H₃³⁷Cl₃O₂S~3.4

Tandem Mass Spectrometry (MS/MS) for Elucidating Reaction Pathways

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. nih.govresearchgate.net In an MS/MS experiment, the molecular ion of "this compound" would be selected and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. nih.gov

Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine radical (•Cl) and the loss of sulfur dioxide (SO₂). nih.govresearchgate.net The presence of the chloroethyl group would lead to characteristic fragment ions as well.

Table 3: Plausible Fragment Ions in the MS/MS Spectrum of this compound Fragmentation is based on general principles observed for sulfonyl chlorides and chlorinated alkanes. nih.govcore.ac.uklibretexts.org

Fragment Ion (m/z)Proposed Loss from Molecular Ion
161Loss of Cl
132Loss of SO₂
97Loss of SO₂Cl
63[CH₂Cl-CH]⁺
49[CH₂Cl]⁺

By analyzing these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying molecular structure and bonding. cdnsciencepub.comacs.org

For "this compound," the most prominent features in its FT-IR and Raman spectra would be the strong stretching vibrations of the sulfonyl chloride group (SO₂Cl). acdlabs.com

S=O Stretching: Sulfonyl chlorides exhibit two very strong and characteristic absorption bands in the FT-IR spectrum corresponding to the asymmetric and symmetric stretching of the S=O bonds. These typically appear in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric). acdlabs.com

C-Cl Stretching: The stretching vibrations of the carbon-chlorine bonds would be expected in the range of 580-800 cm⁻¹. docbrown.info

C-H Stretching: The C-H stretching vibrations of the ethyl group will appear around 2845-2975 cm⁻¹. docbrown.info

S-Cl Stretching: The S-Cl stretch is typically found at lower frequencies.

Raman spectroscopy provides complementary information. While the S=O stretches are also visible in the Raman spectrum, the S-Cl and C-Cl stretches often give rise to strong Raman signals. acs.orgresearchgate.net The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netnih.gov Analysis of subtle shifts in these vibrational frequencies can also provide information about intermolecular interactions in the condensed phase. tandfonline.com

Table 4: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on typical values for sulfonyl chlorides and chlorinated alkanes. acdlabs.comcdnsciencepub.comdocbrown.info

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Intensity
Asymmetric SO₂ StretchFT-IR1370 - 1410Strong
Symmetric SO₂ StretchFT-IR1166 - 1204Strong
C-H StretchFT-IR / Raman2845 - 2975Medium-Strong
C-Cl StretchFT-IR / Raman580 - 800Medium-Strong
S-Cl StretchRaman300 - 500Strong

X-ray Diffraction (XRD) for Single Crystal Structure Determination of Derivatives

The process involves irradiating a single crystal of a derivative with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. carleton.eduyoutube.com By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions are determined. youtube.com

Illustrative Research Findings:

In a hypothetical study, a derivative of this compound, for instance, a sulfonamide formed by reaction with a primary amine, could be synthesized and crystallized. The resulting single crystal would then be subjected to XRD analysis. The crystallographic data obtained would allow for the unambiguous confirmation of the covalent connectivity and the stereochemistry of the molecule.

For example, the analysis could reveal the specific torsion angles around the C-S and S-N bonds, providing insight into the preferred conformation of the molecule in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice. researchgate.net

Hypothetical Crystallographic Data for a Derivative:

Below is an interactive data table presenting hypothetical crystallographic data that could be obtained for a crystalline derivative of this compound.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)14.789
α (°)90
β (°)105.34
γ (°)90
Volume (ų)1223.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.550
R-factor0.045

This table presents hypothetical data for illustrative purposes.

Such data would provide definitive structural proof and serve as a foundational piece of evidence in the characterization of new chemical entities derived from this compound.

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment in Research

Chromatographic methods are fundamental tools for the analysis of reaction mixtures and the assessment of the purity of isolated products in research involving this compound. rsc.orgresearchgate.net These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. rsc.org Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. rsc.orgcore.ac.uknih.gov In the context of this compound research, GC-MS can be used to monitor the progress of a reaction by separating and identifying the reactants, products, and any byproducts. rsc.org Due to the thermal lability of many sulfonyl chlorides, derivatization into more stable analogues, such as sulfonamides or sulfonate esters, is often performed prior to GC analysis to prevent degradation in the hot injector port. core.ac.uknih.gov

The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data for each component, which aids in its identification by providing information about its molecular weight and fragmentation pattern. rsc.orgomicsonline.orginnovareacademics.in

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally unstable. google.comresearchgate.net For the analysis of this compound and its derivatives, reversed-phase HPLC is a common choice. researchgate.netsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. This allows for the determination of the consumption of starting materials and the formation of products, which is crucial for reaction optimization. researchgate.net Furthermore, HPLC is an essential tool for assessing the purity of the final isolated products. google.com

Illustrative Chromatographic Conditions:

The following interactive data tables present hypothetical but realistic parameters for the analysis of a reaction mixture containing this compound or its derivatives using GC-MS and HPLC.

Table 1: Hypothetical GC-MS Parameters

ParameterValue
Column RTX-5MS (30 m x 0.25 mm x 0.25 µm) rsc.org
Carrier Gas Helium rsc.org
Injector Temperature 280 °C rsc.org
Oven Program 50 °C (1 min), then 25 °C/min to 300 °C (hold 3 min) rsc.org
Detector Quadrupole Mass Spectrometer rsc.org
Ionization Mode Electron Impact (EI) rsc.org

This table presents hypothetical GC-MS conditions based on methodologies for similar compounds. rsc.org

Table 2: Hypothetical HPLC Parameters

ParameterValue
Column C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm) google.com
Mobile Phase Gradient of Acetonitrile and Water google.com
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD) google.com
Wavelength 220 nm

This table presents hypothetical HPLC conditions based on methodologies for similar compounds. google.com

By employing these chromatographic techniques, researchers can gain detailed insights into the reaction pathways, optimize reaction conditions, and ensure the purity of the synthesized compounds derived from this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be employed to determine the electronic structure and three-dimensional arrangement of atoms in 1,2-dichloroethane-1-sulfonyl chloride.

Density Functional Theory (DFT) and Ab Initio Methods for Prediction of Properties

DFT and ab initio methods are powerful computational tools for predicting molecular properties. For a molecule like this compound, these calculations could provide insights into its stability, reactivity, and spectroscopic characteristics. Typically, a variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be tested to find a level of theory that accurately describes the system. Predicted properties would include bond lengths, bond angles, dihedral angles, and vibrational frequencies.

Conformational Analysis and Energy Landscapes

Due to the presence of single bonds, this compound can exist in various spatial arrangements known as conformations. Conformational analysis would involve systematically exploring the potential energy surface of the molecule by rotating around the C-C and C-S bonds to identify stable conformers (energy minima) and the transition states that separate them. This analysis would reveal the relative energies of different conformers and the energy barriers to interconversion, thus predicting the most likely shapes the molecule will adopt.

Reaction Mechanism Prediction and Transition State Characterization

Theoretical methods are invaluable for elucidating the step-by-step pathways of chemical reactions.

Computational Studies of Reaction Selectivity and Rates

For this compound, computational studies could predict the outcomes of reactions such as nucleophilic substitution at the sulfonyl group or elimination reactions. By calculating the activation energies for different possible pathways, researchers could determine which products are kinetically favored. This would provide a detailed understanding of the factors controlling the selectivity and rate of its reactions.

Solvent Effects Modeling in Reactive Systems

The solvent can have a profound impact on reaction rates and mechanisms. Computational models, using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, would be necessary to simulate how the surrounding medium influences the behavior of this compound in solution. This is crucial for comparing theoretical predictions with experimental results, which are typically performed in a solvent.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions (if applicable)

If the dynamic behavior of this compound in a condensed phase (like a liquid or in solution) were of interest, molecular dynamics (MD) simulations would be the appropriate tool. MD simulates the movement of atoms over time, providing a view of molecular motion, conformational changes, and interactions with other molecules. This method could offer insights into properties like diffusion coefficients and the structure of the solvation shell around the molecule. However, no such studies have been reported for this compound.

Environmental Transformation Pathways from a Chemical Perspective

Hydrolytic Degradation and Transformation Products

The hydrolysis of sulfonyl chlorides is a well-documented process and represents a primary pathway for the degradation of 1,2-dichloroethane-1-sulfonyl chloride in aqueous environments. The mechanism and rate of this reaction are highly dependent on the pH of the solution. tandfonline.comtandfonline.com

The hydrolysis of alkanesulfonyl chlorides typically follows different kinetic pathways depending on the pH. tandfonline.com

In neutral to acidic conditions (pH 1-6), the reaction generally proceeds through a direct bimolecular nucleophilic substitution (S_N2) mechanism. tandfonline.comtandfonline.com In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. tandfonline.comnih.gov The reaction kinetics in this regime are first-order with respect to the sulfonyl chloride concentration. Studies on methanesulfonyl chloride and benzenesulfonyl chloride have confirmed this S_N2 pathway. nih.govbeilstein-journals.org

Under basic conditions (pH > 8), the mechanism can shift for alkanesulfonyl chlorides that possess a hydrogen atom on the carbon adjacent to the sulfonyl group (α-hydrogen). tandfonline.comtandfonline.com This alternative route is an elimination-addition (E-A) pathway, which commences with the abstraction of the α-hydrogen by a hydroxide (B78521) ion to form a highly reactive intermediate known as a sulfene (B1252967) (R¹R²C=SO₂). tandfonline.com This sulfene intermediate is then rapidly trapped by water or hydroxide ions. tandfonline.comtandfonline.com For this mechanism, the reaction rate shows a dependence on the hydroxide ion concentration. tandfonline.com The transition between the S_N2 and E-A pathways occurs at a specific pH, which is characteristic of the particular sulfonyl chloride. acs.org For ethanesulfonyl chloride, significant kinetic isotope effects confirm that the hydroxide-promoted reaction proceeds via the sulfene intermediate. tandfonline.com

Table 1: Hydrolysis Mechanisms and Kinetic Data for Selected Sulfonyl Chlorides

CompoundConditionProposed MechanismKey FindingsReference
Methanesulfonyl ChlorideAcidic (pH 1-6)S_N2Direct substitution by water on the sulfur atom. tandfonline.comtandfonline.com
Methanesulfonyl ChlorideBasic (pH 8-10)Elimination-Addition (via Sulfene)Sulfene intermediate (CH₂=SO₂) is formed and trapped by water. tandfonline.com
Methanesulfonyl ChlorideStrongly Basic (pH > 10)Elimination-Addition (via Sulfene)Sulfene intermediate is trapped by hydroxide ion. tandfonline.com
Benzenesulfonyl ChlorideNeutral / AcidicS_N2Hydrolysis proceeds via a bimolecular pathway. nih.govbeilstein-journals.org
Aromatic Sulfonyl ChloridesNeutral / Alkaline (pH 3-11)S_N2Rate coefficients determined for both neutral solvolysis and alkaline hydrolysis, both following an S_N2 mechanism. In alkaline conditions, bond-formation predominates in the transition state. rsc.org

Regardless of whether the hydrolysis of this compound proceeds via the S_N2 or the elimination-addition pathway, the final stable transformation product in an aqueous environment is the same. The reaction involves the substitution of the sulfonyl chlorine atom with a hydroxyl group from water, yielding 1,2-dichloroethane-1-sulfonic acid and hydrochloric acid.

In cases where related compounds like 2-hydroxyethanesulfonyl chloride undergo hydrolysis, an intramolecular cyclization can occur to form a transient β-sultone intermediate, which then rapidly reacts further. researchgate.netresearchgate.net However, for this compound, which lacks the hydroxyl group for intramolecular attack, this specific pathway is not applicable.

Photolytic and Oxidative Degradation Mechanisms

In the atmosphere, this compound is subject to degradation initiated by sunlight and reactions with photochemically generated oxidants.

The reaction with hydroxyl radicals (•OH) is a major degradation pathway for a vast number of organic compounds in the troposphere. nist.gov For organosulfur and organosulfate compounds, heterogeneous oxidation by hydroxyl radicals is an efficient chemical transformation route. researchgate.net This process typically involves the abstraction of a hydrogen atom from the alkyl chain, followed by further oxidation reactions. researchgate.net For this compound, the most likely oxidative pathway would be the abstraction of a hydrogen atom from either of the carbon atoms by a hydroxyl radical. This would generate a carbon-centered radical, initiating a cascade of reactions that would lead to the fragmentation and oxidation of the molecule.

Additionally, direct photolysis through the absorption of solar radiation can be a significant degradation mechanism. The photoredox-catalyzed activation of sulfonyl chlorides is known to generate sulfonyl radicals (RSO₂•) and a chloride anion through a single-electron transfer process. nih.gov This radical intermediate is highly reactive and can undergo further reactions, such as addition to olefins or other atmospheric species. nih.gov

While no studies have specifically monitored the photodegradation intermediates of this compound, the primary intermediate expected from photolysis is the 1,2-dichloroethane-1-sulfonyl radical. Ab initio molecular orbital studies show that the radical site in sulfonyl radicals is significantly delocalized over the entire SO₂ functional group. cdnsciencepub.com The geometry of the SO₂ group in these radicals is nearly independent of the substituent attached to the sulfur atom. cdnsciencepub.com

The photochemistry of related, unsaturated sulfinyl radicals (R-SO•) has been studied using cryogenic matrix isolation with IR and UV/Vis spectroscopy. rsc.org These studies reveal complex isomerizations and fragmentations upon irradiation. rsc.org Although a different class of radical, this work highlights the complex chemistry that can follow the initial photolytic event. It is expected that advanced spectroscopic techniques could be used to identify the transient 1,2-dichloroethane-1-sulfonyl radical and subsequent reaction products, but such specific data are not currently available.

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for Sustainable Synthesis

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh, corrosive reagents like thionyl chloride or chlorosulfonic acid, which present significant environmental and handling challenges. rsc.orgresearchgate.net The future of 1,2-dichloroethane-1-sulfonyl chloride synthesis lies in the development of novel catalytic systems that prioritize sustainability, safety, and efficiency.

Emerging research focuses on several promising avenues:

Photocatalysis: Visible-light-mediated photocatalysis represents a significant leap towards milder reaction conditions. nih.gov For instance, heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI) have been successfully used for synthesizing various arylsulfonyl chlorides at room temperature. nih.govacs.org Adapting such systems for the synthesis of this compound could dramatically reduce energy consumption and avoid aggressive reagents. The proposed mechanism often involves a photoinduced electron transfer (SET) process that generates the necessary radical intermediates under benign conditions. nih.govacs.org

Oxidative Chlorination: Milder and more environmentally friendly oxidative chlorination methods are gaining traction. These methods replace traditional, hazardous chlorinating agents with combinations like N-chlorosuccinimide (NCS) and dilute hydrochloric acid, or even hydrogen peroxide with a suitable catalyst. organic-chemistry.org A clean synthesis of alkanesulfonyl chlorides has been demonstrated using bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, a process that is simple and uses readily available reagents. organic-chemistry.org Applying these principles to the synthesis of this compound could offer a safer and more economical production route. organic-chemistry.orgorganic-chemistry.org

Metal-Free Catalysis: The development of metal-free catalytic systems is a key goal for sustainable chemistry. A continuous flow, metal-free protocol for synthesizing sulfonyl chlorides from thiols and disulfides using nitric acid, hydrochloric acid, and oxygen has been developed, demonstrating high yields after a simple aqueous workup. researchgate.net

These innovative catalytic approaches promise to make the synthesis of this compound not only more sustainable but also more versatile, with higher tolerance for various functional groups. nih.gov

Table 1: Comparison of Conventional and Emerging Catalytic Synthesis Strategies

FeatureConventional Methods (e.g., Chlorosulfonic Acid)Emerging Sustainable Methods (e.g., Photocatalysis)
Reagents Harsh, corrosive acids (SOCl₂, ClSO₃H) researchgate.netresearchgate.netMilder oxidants (NCS, H₂O₂), light, O₂ organic-chemistry.orgresearchgate.net
Conditions Often requires high/low temperatures, anhydrous conditionsRoom temperature, visible light irradiation nih.gov
Catalyst Stoichiometric reagents, sometimes Cu salts acs.orgHeterogeneous, metal-free photocatalysts (e.g., K-PHI) nih.govacs.org
Byproducts Acidic waste, hazardous off-gases researchgate.netBenign byproducts (e.g., succinimide), less waste organic-chemistry.org
Safety High exothermicity, risk of thermal runaway rsc.orgImproved inherent safety, better temperature control rsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is creating powerful new tools for accelerating chemical discovery and process development. beilstein-journals.orgchemrxiv.org For a compound like this compound, these technologies can be leveraged to discover novel synthetic routes and to rapidly optimize existing ones, saving significant time and resources compared to traditional experimental approaches like one-factor-at-a-time (OFAT) optimization. rsc.org

Future applications in this area include:

Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization and active learning, can efficiently navigate the complex, multi-dimensional space of reaction parameters (e.g., temperature, stoichiometry, residence time, catalyst loading). rsc.orgnih.gov By building a predictive model from a small set of initial experiments, the algorithm can intelligently suggest the next set of conditions most likely to improve key metrics like yield, selectivity, or space-time yield. This approach has been shown to be more robust and data-efficient than classical Design of Experiments (DoE). rsc.org

Predictive Modeling for Synthesis: Global ML models, trained on vast chemical reaction databases, can predict suitable conditions for new or underexplored reactions. beilstein-journals.orgnih.gov For the synthesis of this compound, a model could predict optimal solvents, catalysts, and temperature ranges by learning from data on thousands of other chlorosulfonation reactions. nih.gov

Automated Synthesis Platforms: Integrating ML algorithms with automated flow chemistry platforms creates "self-driving" laboratories. These systems can run experiments, analyze the results in real-time, and use ML to decide on the next experiment, enabling a fully autonomous optimization cycle that can operate 24/7. researchgate.net

Table 2: Workflow for ML-Guided Optimization of this compound Synthesis

StepActionRationale
1. Data Acquisition Collect initial experimental data on the synthesis reaction using a Design of Experiments (DoE) approach. mdpi.comProvide a foundational dataset for the ML model to learn from.
2. Model Training Train a surrogate model (e.g., Gaussian Process) on the initial dataset to learn the relationship between reaction parameters and outcomes (yield, purity). rsc.orgCreate a predictive model of the reaction landscape.
3. Suggestion of New Conditions Use an optimization algorithm (e.g., Bayesian optimization) to query the model and identify the most promising next set of experimental conditions. nih.govEfficiently explore the parameter space to find optima with minimal experiments.
4. Automated Experimentation Perform the suggested experiment using an automated flow reactor platform. researchgate.netEnsure high-fidelity data collection and enable rapid iteration.
5. Iteration Add the new data point to the dataset and retrain the model. Repeat steps 2-4 until an optimum is reached or the experimental budget is exhausted.Continuously improve the model's accuracy and converge on the best possible reaction conditions.

Exploration of Bio-inspired Synthetic Routes and Biomimetic Transformations

Nature has evolved highly efficient and selective enzymatic processes that operate under mild, aqueous conditions. While natural enzymes for direct chlorosulfonylation are not known, the principles of biocatalysis and biomimetic chemistry offer a visionary approach to the future synthesis of compounds like this compound. researchgate.net

Future research in this domain could explore:

Enzyme-Catalyzed Reactions: Although challenging, the directed evolution of existing enzymes, such as halogenases or sulfotransferases, could potentially yield a biocatalyst capable of performing selective chlorination or even sulfonation on an aliphatic backbone. This would represent the pinnacle of green chemistry, operating at room temperature in water.

Biomimetic Catalysts: This approach involves creating small-molecule catalysts that mimic the structure and function of an enzyme's active site. For example, research into chloroperoxidase has led to the development of iron-porphyrin complexes that can catalyze electrophilic chlorination reactions. nih.gov While current systems often focus on aromatic substrates, designing a catalyst that mimics the constrained environment of an enzyme active site could enable selective functionalization of a molecule like 1,2-dichloroethane (B1671644).

Chemo-Enzymatic Routes: A more near-term approach involves combining traditional chemical synthesis with enzymatic steps. For instance, an enzyme could be used to create a chiral precursor with high enantioselectivity, which is then converted to the final sulfonyl chloride product via a chemical step.

While highly speculative for this specific compound, the pursuit of bio-inspired routes aligns with the overarching goal of developing truly sustainable chemical manufacturing processes that minimize waste and energy use. researchgate.net

Applications in Advanced Analytical Probes and Sensing Technologies

The high reactivity of the sulfonyl chloride functional group makes it an excellent candidate for developing chemical probes and sensors. sigmaaldrich.com The reaction of a sulfonyl chloride with nucleophiles like amines or thiols is rapid and typically irreversible, making it a robust mechanism for "turn-on" or ratiometric sensing applications. rsc.orgcbijournal.com

Emerging areas for this compound could include:

Fluorescent Chemosensors: The compound could be tethered to a fluorophore. In the "off" state, the sulfonyl chloride group might quench the fluorescence. Upon reaction with a specific analyte (e.g., a biologically important amine or thiol), the sulfonyl chloride is displaced, releasing the fluorophore and causing a "turn-on" fluorescent signal. rsc.org The design of such probes is a major area of research for detecting biologically relevant molecules. acs.org For example, sulfonyl aza-BODIPY derivatives have been used as near-infrared fluorescent probes for the selective detection of cysteine. rsc.org

Colorimetric Probes: A similar principle can be applied to colorimetric sensors, where the reaction with an analyte causes a distinct and visible color change. nih.gov This is particularly useful for developing low-cost, field-deployable test kits.

Chloride Ion Sensing: The hydrolysis of this compound releases a chloride ion. This reaction could be coupled with a chloride-sensitive probe or electrode to create a system for detecting substances that catalyze the hydrolysis. nih.gov This indirect detection method expands the range of potential analytes.

Table 3: Potential Sensing Applications for a this compound-based Probe

Sensing ModalityTarget Analyte ClassPrinciple of DetectionPotential Application
Fluorescence Biothiols (e.g., Cysteine)Nucleophilic substitution displaces the sulfonyl chloride, altering the electronic properties of a linked fluorophore, leading to fluorescence enhancement or a ratiometric shift. rsc.orgCellular imaging, disease diagnostics.
Colorimetry Primary/Secondary AminesReaction forms a sulfonamide, causing a significant shift in the absorption spectrum of a linked chromophore, resulting in a visible color change. nih.govEnvironmental monitoring, food safety.
Electrochemical Water / Hydrolytic EnzymesHydrolysis of the sulfonyl chloride group releases HCl. The resulting change in pH or chloride concentration is measured potentiometrically. nih.govHumidity sensing, enzyme activity assays.

Process Intensification and Scale-up Methodologies for Industrial Relevance

For this compound to be industrially relevant, its production must be safe, efficient, and scalable. Process intensification, particularly the shift from traditional batch reactors to continuous flow systems, is a key enabling strategy. researchgate.net

Future research will focus on:

Continuous Flow Synthesis: Flow chemistry offers superior control over highly exothermic reactions, which are common in sulfonyl chloride synthesis. rsc.org By using microreactors or continuous stirred-tank reactors (CSTRs), heat and mass transfer are dramatically improved, preventing dangerous thermal runaways and minimizing the formation of impurities. rsc.orgresearchgate.net This leads to higher yields and purities. For example, a continuous flow protocol for sulfonyl chloride synthesis using a small reactor volume (639 μL) and short residence time (41 s) achieved a very high space-time yield of 6.7 kg L⁻¹ h⁻¹. rsc.org

Automated Process Control: The integration of real-time process analytical technology (PAT), such as inline NMR or IR spectroscopy, with automated feedback loops allows for precise control over the reaction. researchgate.netmdpi.com This ensures consistent product quality and allows the system to automatically adjust to any disturbances, which is critical for large-scale manufacturing. mdpi.com

Scale-up and Throughput: Research is focused on developing robust scale-up methodologies that translate laboratory-scale flow processes to industrial production. This involves careful consideration of reactor design, fluid dynamics, and process control strategies to ensure that performance is maintained at a larger scale. Recent work has demonstrated the production of multi-hundred-gram quantities of aryl sulfonyl chlorides using an automated system of multiple CSTRs, achieving a significant improvement in spacetime yield compared to batch processes. mdpi.com

Table 4: Comparison of Batch vs. Continuous Process for Sulfonyl Chloride Synthesis

ParameterBatch ProcessContinuous Flow Process
Reactor Large stirred tankMicroreactor, Tube Reactor, CSTRs researchgate.net
Heat Transfer Poor, localized hot spotsExcellent, high surface-area-to-volume ratio
Safety High risk of thermal runaway, accumulation of hazardous reagents rsc.orgInherently safer, small reactor volume, better control rsc.org
Control Difficult to control temperature and mixingPrecise control over residence time, temperature, and stoichiometry rsc.orgresearchgate.net
Spacetime Yield Low (e.g., 0.072 g mL⁻¹ h⁻¹) mdpi.comHigh (e.g., 0.139 g mL⁻¹ h⁻¹ or higher) rsc.orgmdpi.com
Scalability Challenging, non-linear effectsMore predictable and linear scale-up researchgate.net

Q & A

Basic Questions

Q. What safety protocols are critical when handling 1,2-Dichloroethane-1-sulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • Use fume hoods to avoid inhalation of vapors and ensure proper ventilation.
  • Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
  • Store the compound in a dry, cool environment away from moisture due to its reactivity with water, which can release toxic gases (e.g., HCl or SO₂) .
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency procedures should align with institutional guidelines for sulfonyl chlorides .

Q. Which analytical techniques are suitable for characterizing this compound and assessing purity?

  • Methodological Answer :

  • Gas Chromatography (GC) : Detect impurities using flame ionization or mass spectrometry, with methylene chloride as a common solvent for dilution .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structure and assess deuteration solvents (e.g., CDCl₃) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹) .
  • Elemental Analysis : Validate stoichiometry of C, H, Cl, and S .

Q. What are the primary applications of this compound in synthetic chemistry?

  • Methodological Answer :

  • Intermediate in Organic Synthesis : Used to introduce sulfonyl groups into pharmaceuticals (e.g., sulfonamide antibiotics) or agrochemicals via nucleophilic substitution .
  • Polymer Modification : Acts as a crosslinking agent in sulfonated polymers for ion-exchange membranes .
  • Bioconjugation : Modifies biomolecules (e.g., proteins) to study enzyme inhibition or ligand binding .

Advanced Research Questions

Q. How can synthetic methodologies for this compound be optimized to minimize side reactions?

  • Methodological Answer :

  • Reaction Conditions : Use chlorosulfonic acid or thionyl chloride under anhydrous conditions in inert solvents (e.g., dichloromethane) to prevent hydrolysis .
  • Temperature Control : Maintain temperatures between 0–5°C during sulfonation to avoid thermal decomposition .
  • Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare NMR, IR, and mass spectrometry data with computational predictions (e.g., density functional theory for expected peaks) .
  • Purity Assessment : Use GC or HPLC to rule out impurities causing spectral anomalies .
  • Isotopic Labeling : Introduce deuterated analogs to clarify ambiguous signals in complex mixtures .

Q. What mechanistic role does the sulfonyl chloride group play in the compound’s reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The sulfonyl group polarizes adjacent C-Cl bonds, enhancing susceptibility to nucleophilic attack (e.g., in SN2 reactions with amines or alcohols) .
  • Kinetic Studies : Monitor reaction progress via in situ IR or NMR to track intermediate formation .
  • Computational Modeling : Use software like Gaussian to simulate transition states and predict regioselectivity .

Key Molecular Properties (Derived from Analogous Compounds)

PropertyValue (Example)Source
Molecular FormulaC₈H₈Cl₂O₂S (analogous compound)
Molecular Weight239.12 g/mol
ReactivityHydrolyzes in moist air
Common SolventsDichloromethane, chloroform

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.